molecular formula C4H3LiN2O2S B2568820 Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1810070-07-5

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2568820
CAS No.: 1810070-07-5
M. Wt: 150.08
InChI Key: WWNTUTIEDNLPLZ-UHFFFAOYSA-M
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Description

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C4H3LiN2O2S It is a lithium salt of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of lithium-free thiadiazole derivatives .

Scientific Research Applications

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methyl-1,3,4-thiadiazole
  • 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole
  • 2-Bromo-5-methyl-1,3,4-thiadiazole
  • 5-Methyl-1,3,4-thiadiazole-2-thiol

Uniqueness

Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate is unique due to its lithium ion, which imparts distinct chemical and physical properties compared to other similar thiadiazole derivatives. This uniqueness makes it valuable for specific applications where lithium’s properties are advantageous .

Properties

IUPAC Name

lithium;5-methyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S.Li/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNTUTIEDNLPLZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN=C(S1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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